molecular formula C20H20N2S B2716287 1-allyl-2-(benzylthio)-5-(p-tolyl)-1H-imidazole CAS No. 1207004-66-7

1-allyl-2-(benzylthio)-5-(p-tolyl)-1H-imidazole

Cat. No. B2716287
CAS RN: 1207004-66-7
M. Wt: 320.45
InChI Key: RIHUHKOXFSPWJT-UHFFFAOYSA-N
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Description

1-allyl-2-(benzylthio)-5-(p-tolyl)-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. It is a white crystalline powder that is commonly used in scientific research applications. This compound has gained significant attention in recent years due to its potential therapeutic properties.

Scientific Research Applications

Catalysis and Organic Synthesis

Research has demonstrated the efficacy of imidazole derivatives in catalysis and organic synthesis. For example, imidazole-based ruthenium(IV) complexes have been identified as highly efficient bifunctional catalysts for the redox isomerization of allylic alcohols to carbonyl compounds in aqueous media. These catalysts, featuring imidazole ligands, show remarkable activity and recyclability, with applications potentially extending to industrial processes due to their water compatibility and high turnover frequency (Díez et al., 2012).

Synthetic Chemistry

Imidazole derivatives play a crucial role in the synthesis of complex organic molecules. For instance, the tricarbonylchromium(0) complexes of benzyl allyl ethers, involving imidazole alcohols, are used for highly enantioselective benzylic functionalization. This method showcases the versatility of imidazole derivatives in facilitating the synthesis of enantioenriched secondary and tertiary alcohols, highlighting their importance in synthetic organic chemistry (Abecassis et al., 2009).

Polymer Science

A study on poly(N-allyl-tetrasubstituted imidazole) has shown that these polymers, synthesized from imidazole derivatives containing furan and benzene rings, exhibit remarkable luminescence and thermal stability properties. These findings suggest potential applications in the development of new materials for heat-resistant and luminescent applications, underscoring the versatility of imidazole derivatives in material science (Chang et al., 2019).

Environmental Science

Imidazole derivatives have also been explored as corrosion inhibitors. Specifically, the adsorption and corrosion inhibition performance of benzimidazole derivatives on mild steel surfaces in acidic solutions were investigated, demonstrating their effectiveness in protecting against corrosion. This research provides insight into the potential industrial applications of imidazole derivatives as corrosion inhibitors, contributing to the development of more durable materials (Ech-chihbi et al., 2020).

properties

IUPAC Name

2-benzylsulfanyl-5-(4-methylphenyl)-1-prop-2-enylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2S/c1-3-13-22-19(18-11-9-16(2)10-12-18)14-21-20(22)23-15-17-7-5-4-6-8-17/h3-12,14H,1,13,15H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIHUHKOXFSPWJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2CC=C)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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